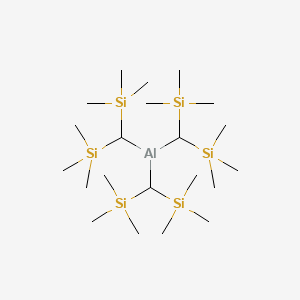
(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane): is a complex organosilicon compound characterized by its unique structure, which includes multiple trimethylsilane groups attached to a central alumanetriyltrimethanetriyl core. This compound is notable for its stability and reactivity, making it a valuable substance in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Alumanetriyltrimethanetriyl)hexakis(trimethylsilane) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the alumanetriyltrimethanetriyl core. This can be achieved through the reaction of aluminum chloride with a suitable methanetriyl precursor under controlled conditions.
Attachment of Trimethylsilane Groups: The next step involves the introduction of trimethylsilane groups. This is usually done by reacting the alumanetriyltrimethanetriyl core with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of (Alumanetriyltrimethanetriyl)hexakis(trimethylsilane) follows similar principles but with optimizations for large-scale synthesis. This includes:
Batch Reactors: Using batch reactors to control the reaction conditions precisely.
Purification: Employing distillation or crystallization techniques to purify the final product.
Safety Measures: Implementing safety protocols to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions
(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of silicon-oxygen bonds.
Substitution: The trimethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at low temperatures to control the reaction rate.
Reduction: Lithium aluminum hydride; performed under anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophiles such as halides or alkoxides; reactions are often catalyzed by Lewis acids.
Major Products Formed
Oxidation: Formation of silanol and siloxane derivatives.
Reduction: Generation of simpler organosilicon compounds.
Substitution: Production of various substituted organosilicon compounds with different functional groups.
科学研究应用
(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane): has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Investigated for its potential in creating novel pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its stability and reactivity.
作用机制
The mechanism by which (Alumanetriyltrimethanetriyl)hexakis(trimethylsilane) exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through its reactive silicon centers.
Pathways Involved: It participates in pathways related to silicon metabolism and organosilicon chemistry, influencing the formation and breakdown of silicon-containing compounds.
相似化合物的比较
(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane): can be compared with other similar organosilicon compounds, such as:
Trimethylsilane: A simpler compound with fewer silicon atoms, used primarily in semiconductor manufacturing.
Hexamethyldisilane: Another organosilicon compound with two silicon atoms, known for its use in chemical vapor deposition processes.
Uniqueness
Structural Complexity: is unique due to its complex structure, which provides multiple reactive sites.
Reactivity: Its reactivity is higher compared to simpler organosilicon compounds, making it more versatile in various applications.
List of Similar Compounds
- Trimethylsilane
- Hexamethyldisilane
- Tetramethylsilane
- Dimethylsilane
(Alumanetriyltrimethanetriyl)hexakis(trimethylsilane) , covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
127933-00-0 |
|---|---|
分子式 |
C21H57AlSi6 |
分子量 |
505.2 g/mol |
IUPAC 名称 |
[bis[bis(trimethylsilyl)methyl]alumanyl-trimethylsilylmethyl]-trimethylsilane |
InChI |
InChI=1S/3C7H19Si2.Al/c3*1-8(2,3)7-9(4,5)6;/h3*7H,1-6H3; |
InChI 键 |
TXCWAGRPWGLRJH-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C([Al](C([Si](C)(C)C)[Si](C)(C)C)C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)
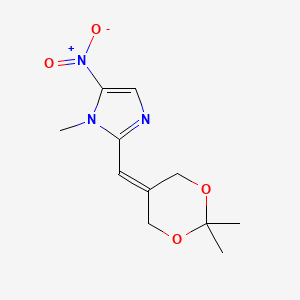

![[(5-Bromopentyl)tellanyl]benzene](/img/structure/B14271758.png)
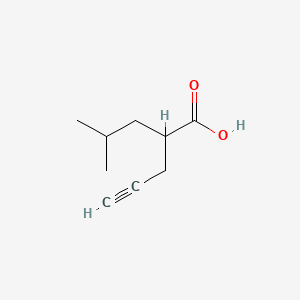
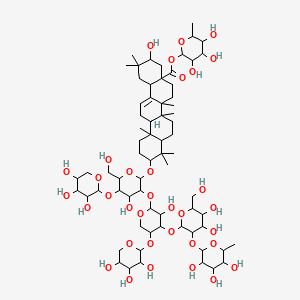

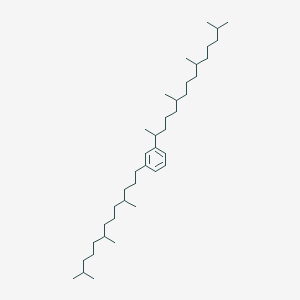
![2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14271794.png)
![[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane)](/img/structure/B14271795.png)
![1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14271797.png)


![5'-Ethoxyspiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B14271812.png)
